molecular formula C14H20O3 B085220 gamma-Oxo-1-adamantanebutyric acid CAS No. 15037-75-9

gamma-Oxo-1-adamantanebutyric acid

Cat. No. B085220
CAS RN: 15037-75-9
M. Wt: 236.31 g/mol
InChI Key: JOMLUJFKSUOYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-Oxo-1-adamantanebutyric acid (GOABA) is a synthetic compound that belongs to the class of adamantane derivatives. It has gained significant attention from researchers due to its potential as a therapeutic agent. GOABA has been studied for its potential to modulate the activity of GABA receptors, which are involved in regulating neuronal excitability in the central nervous system.

Mechanism Of Action

Gamma-Oxo-1-adamantanebutyric acid modulates the activity of GABA receptors by binding to a specific site on the receptor known as the GABA binding site. This results in an increase in the affinity of the receptor for GABA, which enhances the inhibitory effects of GABA on neuronal activity. gamma-Oxo-1-adamantanebutyric acid also enhances the activity of GABA transporters, which are responsible for removing GABA from the synaptic cleft.

Biochemical And Physiological Effects

Gamma-Oxo-1-adamantanebutyric acid has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the inhibitory effects of GABA on neuronal activity, resulting in a decrease in neuronal excitability. gamma-Oxo-1-adamantanebutyric acid has also been shown to increase the release of GABA from nerve terminals, which further enhances its inhibitory effects. Additionally, gamma-Oxo-1-adamantanebutyric acid has been shown to increase the expression of GABA receptors, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using gamma-Oxo-1-adamantanebutyric acid in lab experiments is that it is a synthetic compound, which allows for precise control over its purity and concentration. gamma-Oxo-1-adamantanebutyric acid is also relatively stable and can be stored for extended periods of time. One limitation of using gamma-Oxo-1-adamantanebutyric acid in lab experiments is that it has not been extensively studied in vivo, and its effects may differ in living organisms compared to in vitro studies.

Future Directions

There are several future directions for research on gamma-Oxo-1-adamantanebutyric acid. One area of interest is the potential use of gamma-Oxo-1-adamantanebutyric acid as a therapeutic agent for neurological disorders. Further studies are needed to determine the efficacy and safety of gamma-Oxo-1-adamantanebutyric acid in vivo. Another area of interest is the development of novel synthetic methods for gamma-Oxo-1-adamantanebutyric acid that improve its purity and yield. Finally, there is a need for more detailed studies on the mechanism of action of gamma-Oxo-1-adamantanebutyric acid, including its effects on specific subtypes of GABA receptors.

Synthesis Methods

Gamma-Oxo-1-adamantanebutyric acid can be synthesized using a variety of methods, including the reaction of 1-adamantanebutyric acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Other methods include the reaction of 1-bromo-adamantane with butyric acid in the presence of a palladium catalyst. The purity and yield of gamma-Oxo-1-adamantanebutyric acid can be improved by using column chromatography and recrystallization techniques.

Scientific Research Applications

Gamma-Oxo-1-adamantanebutyric acid has been extensively studied for its potential as a therapeutic agent for various neurological disorders, including epilepsy, anxiety, and depression. It has been shown to modulate the activity of GABA receptors, which are involved in regulating neuronal excitability. gamma-Oxo-1-adamantanebutyric acid has also been studied for its potential as a cognitive enhancer and for its neuroprotective effects.

properties

CAS RN

15037-75-9

Product Name

gamma-Oxo-1-adamantanebutyric acid

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

4-(1-adamantyl)-4-oxobutanoic acid

InChI

InChI=1S/C14H20O3/c15-12(1-2-13(16)17)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,16,17)

InChI Key

JOMLUJFKSUOYTA-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CCC(=O)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CCC(=O)O

Other CAS RN

15037-75-9

Origin of Product

United States

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